molecular formula C15H19N3O5 B14938334 Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate

Cat. No.: B14938334
M. Wt: 321.33 g/mol
InChI Key: RVDBFBWKRCUEKB-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(2-NITROPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a nitrophenyl group, an acetyl group, and a tetrahydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2-NITROPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of ethyl pyrazinecarboxylate with 2-nitrophenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2-NITROPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various acyl-substituted derivatives.

Scientific Research Applications

ETHYL 4-[2-(2-NITROPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 4-[2-(2-NITROPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in its biological activity by undergoing biotransformation to active metabolites that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[2-(2-AMINOPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Uniqueness

ETHYL 4-[2-(2-NITROPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H19N3O5/c1-2-23-15(20)17-9-7-16(8-10-17)14(19)11-12-5-3-4-6-13(12)18(21)22/h3-6H,2,7-11H2,1H3

InChI Key

RVDBFBWKRCUEKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2[N+](=O)[O-]

solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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